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Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the tertiary alcohol, 2-Methyl-2-
octanol. The information herein is intended to support research, development, and quality

control activities where this compound is utilized. All data is presented in a structured format for

clarity and ease of comparison, supplemented by detailed experimental protocols and logical

visualizations.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2-Methyl-2-octanol.

Table 1: ¹H NMR Spectral Data of 2-Methyl-2-octanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.88 Triplet 3H H-8

1.14 Singlet 6H H-1, H-9

1.27 Multiplet 8H H-4, H-5, H-6, H-7

1.38 Multiplet 2H H-3

1.45 Singlet 1H OH

Table 2: ¹³C NMR Spectral Data of 2-Methyl-2-octanol
Chemical Shift (δ) ppm Carbon Type Assignment

14.1 Primary (CH₃) C-8

22.6 Secondary (CH₂) C-7

23.9 Secondary (CH₂) C-4

29.2 Primary (CH₃) C-1, C-9

31.9 Secondary (CH₂) C-6

44.5 Secondary (CH₂) C-5

70.9 Quaternary (C) C-3

Table 3: Key IR Absorption Bands of 2-Methyl-2-octanol
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3366 Strong, Broad O-H Stretch Alcohol

2956, 2929, 2859 Strong C-H Stretch Alkane

1466 Medium C-H Bend Alkane

1378 Medium
C-H Bend (gem-

dimethyl)
Alkane

1152 Strong C-O Stretch Tertiary Alcohol

905 Medium O-H Bend Alcohol

Table 4: Major Mass Spectrometry Fragments of 2-
Methyl-2-octanol

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

43 100 [C₃H₇]⁺

59 80 [C₃H₇O]⁺

73 40 [C₄H₉O]⁺

87 20 [C₅H₁₁O]⁺

129 10 [M-CH₃]⁺

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a JEOL GX-400 spectrometer operating at a proton

frequency of 399.65 MHz and a carbon frequency of 100.535 MHz.
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Sample Preparation: The sample of 2-Methyl-2-octanol was dissolved in deuterated

chloroform (CDCl₃).

¹H NMR Parameters: A pulse flip angle of 22.5-30.0 degrees was used with a pulse repetition

time of 30 seconds to ensure accurate integration.

¹³C NMR Parameters: The spectrum was acquired with a pulse flip angle of 22.5-45 degrees

and a pulse repetition time of 4-7 seconds.

Temperature: All NMR measurements were conducted at 30°C.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a JASCO FT/IR-410 spectrometer.

Sample Preparation: As 2-Methyl-2-octanol is a liquid at room temperature, the spectrum

was acquired using the neat liquid film method. A thin film of the sample was placed between

two potassium bromide (KBr) plates.

Instrument Parameters: The spectrum was recorded with a resolution of 0.5 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization mass spectrum was recorded on a JEOL JMS-01SG mass

spectrometer.

Ionization Method: Electron Impact (EI) was used as the ionization source.

Electron Energy: The electron accelerating voltage was set to 75 eV.

Inlet System: A direct or reservoir inlet system was utilized for sample introduction.

Visualizations
The following diagrams illustrate key logical relationships in the spectral analysis of 2-Methyl-2-
octanol.

Caption: Correlation of ¹H NMR peaks to the molecular structure of 2-Methyl-2-octanol.
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Mass Spectrometry Fragmentation Pathway
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Caption: Proposed fragmentation pathway of 2-Methyl-2-octanol in mass spectrometry.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 2-
Methyl-2-octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126132#spectral-data-of-2-methyl-2-octanol-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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